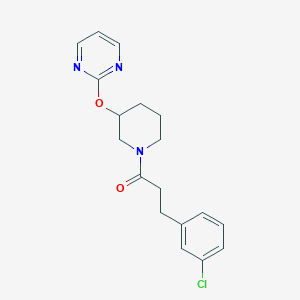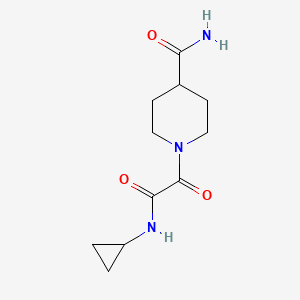![molecular formula C15H17N5OS B2557996 2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol CAS No. 2380040-70-8](/img/structure/B2557996.png)
2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MRS2500 and has been synthesized using different methods.
Mecanismo De Acción
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. By blocking the activation of this receptor, MRS2500 can modulate various physiological and pathological processes that are regulated by the P2Y1 receptor.
Biochemical and Physiological Effects
MRS2500 has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of inflammation, and the modulation of synaptic plasticity. These effects are mediated by the blockade of the P2Y1 receptor and its downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of using MRS2500 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on MRS2500, including the investigation of its potential applications in other fields of scientific research, such as cancer and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of its solubility and bioavailability will be important for the translation of MRS2500 into clinical applications.
Conclusion
In conclusion, MRS2500 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high selectivity for the P2Y1 receptor and its various biochemical and physiological effects make it a promising candidate for the development of novel therapeutic strategies. Further research on MRS2500 is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Métodos De Síntesis
MRS2500 can be synthesized using different methods, including the reaction of 2-chloroethylamine hydrochloride with 9-methyl-6-oxopurine, followed by the reaction of the resulting product with 4-methylthiophenol. Another method involves the reaction of 2-(4-methylsulfanylphenyl)acetaldehyde with 9-methyl-6-oxopurine in the presence of sodium borohydride. Both methods have been reported to yield MRS2500 with high purity.
Aplicaciones Científicas De Investigación
MRS2500 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MRS2500 is in the field of neuroscience, where it has been shown to act as a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological and pathological processes, including pain, inflammation, and neurodegeneration. MRS2500 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-7-12(21)10-3-5-11(22-2)6-4-10/h3-6,8-9,12,21H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXYJIOEUDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(C=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)
![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
methanone](/img/structure/B2557921.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)

![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2557931.png)

